

Application Notes and Protocols for TL13-110 in In Vitro Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

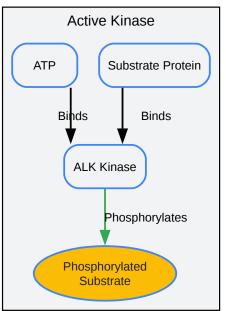
Introduction

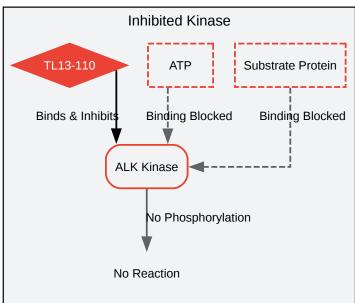
TL13-110 is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 value of 0.34 nM.[1][2] In the context of targeted protein degradation, **TL13-110** serves as a crucial negative control for its counterpart, TL13-112, an ALK protein degrader. While TL13-112 is designed to induce the degradation of ALK, **TL13-110** binds to ALK with high affinity but does not cause its degradation.[1][2] This makes **TL13-110** an essential tool for distinguishing between the effects of kinase inhibition and protein degradation in cellular and biochemical assays. These application notes provide detailed protocols for utilizing **TL13-110** in in vitro kinase assays to characterize its inhibitory activity.

Mechanism of Action: Kinase Inhibition

ATP-competitive kinase inhibitors, such as **TL13-110**, function by binding to the ATP-binding pocket of the kinase's active site. This binding event prevents the kinase from binding to ATP, its natural substrate, thereby blocking the phosphorylation of downstream protein substrates. This inhibition of kinase activity can modulate cellular signaling pathways that are dependent on the kinase.







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Caption: Mechanism of ALK inhibition by TL13-110.

Quantitative Data Summary

The following table summarizes the known quantitative data for **TL13-110** and provides a template for recording additional experimental results.



Parameter	Value	Description
IC50	0.34 nM[1][2]	The half-maximal inhibitory concentration, indicating the concentration of TL13-110 required to inhibit 50% of the ALK kinase activity in vitro.
Molecular Weight	988.59 g/mol [1]	The molecular weight of the compound.
Formula	C49H62CIN9O9S[1]	The chemical formula of the compound.
Purity	≥98% (HPLC)[1]	The purity of the compound as determined by High-Performance Liquid Chromatography.

Experimental ProtocolsIn Vitro ALK Kinase Assay

This protocol describes a general procedure to determine the inhibitory activity of **TL13-110** on ALK kinase in vitro. This assay can be adapted for various detection methods, such as radiometric assays using [γ -32P]-ATP or non-radioactive methods like luminescence-based ATP detection or antibody-based detection of substrate phosphorylation.

Materials:

- Recombinant human ALK kinase
- Kinase substrate (e.g., a synthetic peptide or a protein substrate like α -casein)
- TL13-110
- ATP



- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
- DMSO (for dissolving TL13-110)
- Detection reagents (specific to the chosen assay format)
- 96-well assay plates

Procedure:

- Compound Preparation:
 - Prepare a stock solution of TL13-110 in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the TL13-110 stock solution in DMSO to create a concentration range for IC50 determination (e.g., from 100 μM to 1 pM).
 - Prepare a final dilution of each concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
- Kinase Reaction:
 - In a 96-well plate, add the diluted TL13-110 or DMSO (as a vehicle control) to each well.
 - Add the recombinant ALK kinase and the kinase substrate to each well.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
- Initiation of Reaction:
 - Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known, to ensure accurate IC50 determination.
- Incubation:



 Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

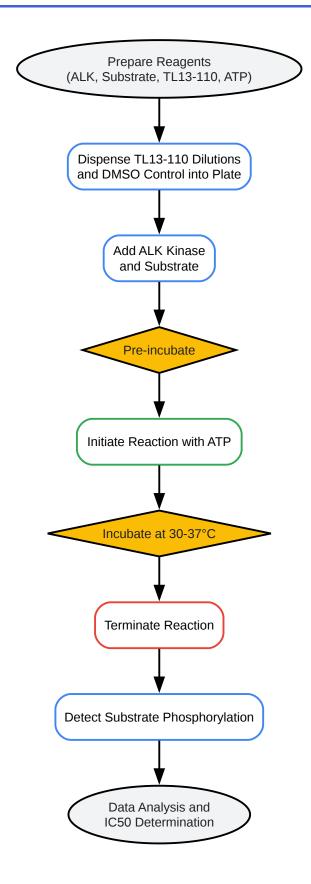
· Termination and Detection:

- Terminate the kinase reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺).
- Proceed with the detection method of choice to measure the extent of substrate phosphorylation. This could involve:
 - Radiometric Assay: Separating the phosphorylated substrate and quantifying the incorporated radioactivity.
 - Luminescence-based Assay: Measuring the amount of remaining ATP using a luciferase/luciferin system.
 - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

Data Analysis:

- Calculate the percentage of kinase inhibition for each TL13-110 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: In vitro kinase assay workflow.



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References

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